molecular formula C13H8Cl2O3 B6407467 4-(3,4-Dichlorophenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261981-37-6

4-(3,4-Dichlorophenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6407467
CAS RN: 1261981-37-6
M. Wt: 283.10 g/mol
InChI Key: CRWOMRQBITWGHP-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-3-hydroxybenzoic acid, or 4-DCB, is a phenolic compound with a wide range of applications in scientific research. This compound has been used for many years in various laboratory experiments and research studies, and it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

4-DCB has a wide range of applications in scientific research. It has been used as a tool to study the effects of oxidative stress on cells, as well as to investigate the role of reactive oxygen species in the regulation of gene expression. It has also been used to study the role of nitric oxide in the regulation of inflammation and to investigate the effects of nitric oxide on cell signaling pathways. Additionally, 4-DCB has been used to study the effects of metal ions on the activity of enzymes, as well as to investigate the role of metal ions in the regulation of gene expression.

Mechanism of Action

The exact mechanism of action of 4-DCB is not yet fully understood. However, it is believed that 4-DCB acts as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, it has been proposed that 4-DCB may act as a nitric oxide scavenger, reducing the levels of nitric oxide in the cell and thus modulating inflammation. Furthermore, it has been proposed that 4-DCB may act as a metal ion chelator, binding to metal ions and thus modulating their activity.
Biochemical and Physiological Effects
Studies have shown that 4-DCB can have a number of biochemical and physiological effects. In particular, it has been found to have antioxidant, anti-inflammatory, and metal ion chelating activities. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase, lipoxygenase, and cytochrome P450.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-DCB in laboratory experiments is its relatively low cost compared to other compounds with similar properties. Additionally, 4-DCB is relatively stable and easy to prepare, making it well-suited for use in laboratory experiments. However, one of the main limitations of using 4-DCB in laboratory experiments is its relatively low solubility in water, making it difficult to dissolve in aqueous solutions.

Future Directions

Given its wide range of applications in scientific research, there are many potential future directions in which 4-DCB could be used. For example, it could be used to further investigate the role of reactive oxygen species and nitric oxide in the regulation of gene expression, as well as to study the effects of metal ions on the activity of enzymes. Additionally, 4-DCB could be used to study the effects of oxidative stress on cells, as well as to investigate the role of metal ions in the regulation of gene expression. Furthermore, 4-DCB could be used to study the effects of reactive oxygen species and nitric oxide on cell signaling pathways, as well as to investigate the effects of metal ions on the activity of enzymes.

Synthesis Methods

4-DCB can be synthesized from 3,4-dichlorobenzoic acid and hydroxylamine hydrochloride in two steps. The first step involves the reaction of 3,4-dichlorobenzoic acid with hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide. This reaction produces 4-(3,4-dichlorophenyl)-3-hydroxylamine hydrochloride, which is then heated in an acidic solution to form the desired product, 4-DCB.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10-4-2-7(5-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWOMRQBITWGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691250
Record name 3',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-37-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′,4′-dichloro-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261981-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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